molecular formula C8H9BrO3S B1347324 Methyl 4-(bromomethyl)benzenesulfonate CAS No. 89980-97-2

Methyl 4-(bromomethyl)benzenesulfonate

Cat. No.: B1347324
CAS No.: 89980-97-2
M. Wt: 265.13 g/mol
InChI Key: TUEHDSOVAWDGMK-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)benzenesulfonate is an organic compound with the molecular formula C8H9BrO3S. It is a white solid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both a bromomethyl group and a sulfonate ester group, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(bromomethyl)benzenesulfonate can be synthesized through the bromination of methyl benzenesulfonate. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) as the solvent. The reaction typically proceeds at reflux temperature, resulting in the formation of the desired bromomethyl compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(bromomethyl)benzenesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nucleophile bonds.

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). These reactions typically occur in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields methyl 4-(azidomethyl)benzenesulfonate, while oxidation with potassium permanganate produces 4-(bromomethyl)benzenesulfonic acid.

Scientific Research Applications

Methyl 4-(bromomethyl)benzenesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antiviral and anticancer compounds.

    Industry: this compound is used in the production of specialty chemicals and materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of methyl 4-(bromomethyl)benzenesulfonate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the sulfonate ester group can participate in various electrophilic reactions. These interactions enable the compound to modify other molecules and form new chemical bonds, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(chloromethyl)benzenesulfonate
  • Methyl 4-(iodomethyl)benzenesulfonate
  • Methyl 4-(methylsulfonyl)benzenesulfonate

Uniqueness

Methyl 4-(bromomethyl)benzenesulfonate is unique due to the presence of the bromomethyl group, which is more reactive than the chloromethyl or iodomethyl groups. This increased reactivity makes it a more efficient reagent for certain types of chemical reactions, particularly nucleophilic substitutions. Additionally, the sulfonate ester group enhances the compound’s solubility and stability, making it easier to handle and use in various applications.

Properties

IUPAC Name

methyl 4-(bromomethyl)benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3S/c1-12-13(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEHDSOVAWDGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COS(=O)(=O)C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00290101
Record name methyl 4-(bromomethyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89980-97-2
Record name NSC66554
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66554
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 4-(bromomethyl)benzenesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00290101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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